Target Engagement Classification: CB1 Antagonist Profile vs. Non-Annotated Azetidine Scaffolds
This specific compound is uniquely annotated as a Cannabinoid-1 (CB1) receptor antagonist in the Therapeutic Target Database, in contrast to many structurally similar azetidine derivatives which are sold as versatile building blocks with no target annotation [1]. For instance, the close analog 3-[(3,5-dimethoxyphenyl)methyl]azetidine hydrochloride (CAS 1376321-05-9), which shares the same molecular formula, is listed by vendors without any biological target information . This target annotation provides a hypothesis-driven starting point for research that a generic analog cannot offer, though quantitative affinity data (Ki) for this exact compound is not publicly available.
| Evidence Dimension | Biological Target Annotation |
|---|---|
| Target Compound Data | Annotated as a CB1 antagonist by TTD (Drug ID: D0TS3S) [1] |
| Comparator Or Baseline | 3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride (CAS 1376321-05-9) - No biological target annotation provided |
| Quantified Difference | Qualitative difference: Target-annotated vs. non-annotated scaffold |
| Conditions | Database annotation (Therapeutic Target Database) vs. vendor product description |
Why This Matters
Procurement of a target-annotated compound de-risks initial screening by providing a validated biological starting point, unlike generic building blocks which require de novo target identification.
- [1] Therapeutic Target Database (TTD). Drug ID: D0TS3S. Heterocyclic-substituted 3-alkyl azetidine derivative 3 (PMID26161824-Compound-160). Target: Cannabinoid receptor 1 (CB1). Antagonist. View Source
